molecular formula C18H16N2O2S B2765604 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 863001-70-1

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

Cat. No. B2765604
CAS RN: 863001-70-1
M. Wt: 324.4
InChI Key: NVDWWSHDXUMSNQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 3,4-dihydroisoquinoline and a 1,4-dioxino[2,3-f][1,3]benzothiazole moiety .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported in the literature. One common method involves the Castagnoli–Cushman reaction . Another method involves a Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The 3,4-dihydroisoquinoline moiety can undergo various reactions, including oxidation to form isoquinoline analogues .

Scientific Research Applications

Luminescence Enhancement in Lanthanide Complexes

The use of tridentate ligands based on benzoxazole-substituted 8-hydroxyquinolines, similar in structure to the compound , enhances the luminescence properties of lanthanide complexes. This enhancement is achieved through ligand-centered visible absorption and characteristic lanthanide luminescence in the near-infrared, which can be controlled by modifying chromophore units in the ligands (Shavaleev, Scopelliti, Gumy, & Bünzli, 2009).

Antimicrobial and Psychotropic Activity

New derivatives synthesized from benzothiazol-2-yl and dihydroisoquinolin exhibit significant antimicrobial action, along with psychotropic, anti-inflammatory, and cytotoxic effects. These findings suggest potential therapeutic applications in treating infections and certain psychological disorders (Zablotskaya et al., 2013).

Mercury Ion Selectivity

Compounds derived from benzothiazole, similar to the compound , have been developed as chemosensors for selective detection of mercury ions. This selectivity is beneficial for environmental monitoring and the detection of heavy metals in various samples (Kim et al., 2004).

Antioxidant and Anticancer Potencies

Benzothiazole derivatives linked to isoquinoline alkaloids exhibit significant antioxidant and anticancer activities, as demonstrated in various bioassays. These compounds have shown promising results in combating certain cancer cell lines, indicating their potential use in cancer treatment (Mistry, Patel, Keum, & Kim, 2017).

Synthesis of Heteroaromatic Systems

Reactions involving dihydroisoquinolines, similar to the compound , can lead to the formation of heteroaromatic systems like benzoxazole, benzothiazole, and 1,2,4-triazole. This process can be used in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry (Surikova, Mikhailovskii, & Vakhrin, 2009).

Anticancer Agent Development

N-(Benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, structurally related to the query compound, have shown promising results as anticancer agents. Their development involved eco-friendly synthesis, and they demonstrated significant activity against various cancer cell lines, highlighting their potential as therapeutic agents (Bindu, Vijayalakshmi, & Manikandan, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some 3,4-dihydroisoquinolin-1(2H)-one derivatives have been found to exhibit antioomycete activity against certain phytopathogens .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound and related derivatives .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-4-13-11-20(6-5-12(13)3-1)18-19-14-9-15-16(10-17(14)23-18)22-8-7-21-15/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDWWSHDXUMSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

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